

Structure-Activity Relationship of Paniculidine C Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Paniculidine C	
Cat. No.:	B1247875	Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of **Paniculidine C** and its analogs is currently challenging due to the limited availability of published biological data. While the synthesis of **Paniculidine C** and its congeners, Paniculidine A and B, has been reported, detailed studies on their biological activities and the systematic exploration of their analogs are not widely available in the public domain.

Paniculidine C is an indole alkaloid isolated from the plant Murraya exotica.[1] Alkaloids from the Murraya genus are known to possess a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2] Network pharmacology studies on alkaloids from three Murraya species, including M. exotica, have identified potential targets in cancer-related pathways, such as the PI3K-Akt signaling pathway, suggesting a potential for antitumor activity.[3] However, specific biological data for **Paniculidine C** remains scarce.

A pivotal study by Moody and colleagues details the efficient total synthesis of (±)-Paniculidine B and (±)-Paniculidine C.[4] Typically, publications reporting the total synthesis of natural products also include some preliminary biological evaluation of the synthesized compounds. A thorough review of this specific publication would be the most likely source of any existing data on the biological activity of Paniculidine C.

Without access to specific experimental data on **Paniculidine C** and a series of its analogs, a detailed structure-activity relationship analysis cannot be constructed. Such an analysis would require quantitative data from various bioassays to correlate specific structural modifications with changes in biological activity.



Future Directions

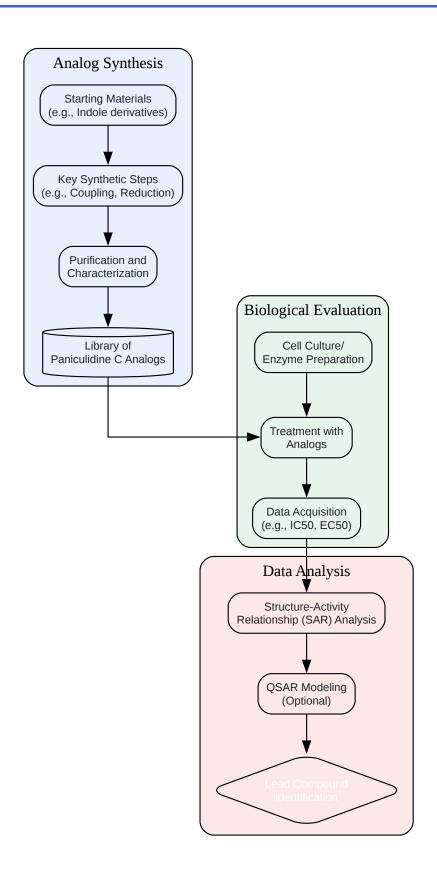
To establish a comprehensive SAR for **Paniculidine C** analogs, the following steps would be necessary:

- Synthesis of a Library of Analogs: A series of **Paniculidine C** analogs would need to be synthesized, incorporating systematic modifications to different parts of the molecule. Key areas for modification could include:
 - The indole ring (substituents on the aromatic ring and the nitrogen atom).
 - The alkyl chain (length, branching, and introduction of functional groups).
 - The terminal alcohol (oxidation state, esterification, or replacement with other functional groups).
- Comprehensive Biological Evaluation: The synthesized analogs would need to be screened
 in a panel of relevant bioassays to determine their activity. Based on the general activities of
 related alkaloids, assays for cytotoxicity against various cancer cell lines and antiinflammatory activity would be pertinent.
- Quantitative Structure-Activity Relationship (QSAR) Studies: The resulting biological data, coupled with the structural features of the analogs, could then be used to develop QSAR models. These models would help to identify the key structural features that govern the observed biological activity.

Hypothetical Experimental Workflow

Below is a generalized workflow that could be employed for the synthesis and evaluation of **Paniculidine C** analogs.





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Caption: Hypothetical workflow for SAR studies of **Paniculidine C** analogs.



Conclusion

While the chemical synthesis of **Paniculidine C** has been achieved, the publicly available information regarding its biological activity and that of its analogs is insufficient to construct a detailed structure-activity relationship guide. Further research involving the synthesis of a diverse library of analogs and their systematic biological evaluation is required to elucidate the structural determinants of their activity. Such studies would be invaluable for the potential development of novel therapeutic agents based on the **Paniculidine C** scaffold. Researchers interested in this area are encouraged to consult the primary literature on the total synthesis of **Paniculidine C** as a starting point for potential biological data.

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